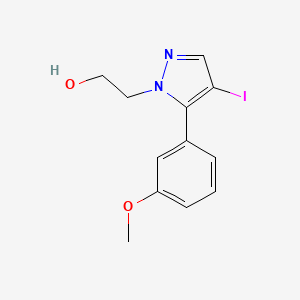

2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

Description

Properties

Molecular Formula |

C12H13IN2O2 |

|---|---|

Molecular Weight |

344.15 g/mol |

IUPAC Name |

2-[4-iodo-5-(3-methoxyphenyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C12H13IN2O2/c1-17-10-4-2-3-9(7-10)12-11(13)8-14-15(12)5-6-16/h2-4,7-8,16H,5-6H2,1H3 |

InChI Key |

ZJJKFDBXPRCKSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=NN2CCO)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.

Formation of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety, which can be achieved through a nucleophilic substitution reaction using an appropriate alcohol and a leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated compounds.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interaction with Receptors: Binding to cellular receptors and modulating their activity.

Modulation of Signaling Pathways: Affecting various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Characterization

Crystallographic data for similar compounds (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol in ) confirm that pyrazole derivatives often adopt planar geometries stabilized by intramolecular hydrogen bonds. Computational tools like Multiwfn and refinement programs like SHELXL are critical for analyzing electron density and optimizing crystal structures.

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

- Iodine Substitution: The target compound’s iodine increases molecular weight and polarizability compared to non-halogenated analogs (e.g., ).

- Ethanol vs. Aryl Groups: The ethanol substituent enhances water solubility relative to phenyl or methyl groups, as seen in and .

Stability and Reactivity

- Iodine Lability : The C–I bond in the target compound may undergo nucleophilic substitution, unlike more stable C–F or C–Cl bonds in fluorinated or chlorinated analogs (e.g., ).

- Ethanol Oxidation: The primary alcohol may oxidize to a carboxylic acid under acidic conditions, unlike methyl or phenyl substituents in other derivatives.

Biological Activity

2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, focusing on its antibacterial, antifungal, and anticancer properties, along with its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

- Molecular Formula : C₁₂H₁₅I N₃ O

- Molecular Weight : 304.17 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol | Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 | |

| Bacillus subtilis | 0.020 | |

| Pseudomonas aeruginosa | 0.030 |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with a significant inhibition observed at low concentrations.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The following table lists the MIC values against common fungal strains:

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol | Candida albicans | 0.010 |

| Aspergillus niger | 0.015 |

The compound's effectiveness against Candida albicans suggests potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of 2-(4-Iodo-5-(3-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has also been investigated. In vitro studies have reported cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the iodine atom and methoxy group enhances its lipophilicity and facilitates cellular uptake. Once inside the cell, it may inhibit key enzymes or disrupt signaling pathways critical for microbial growth or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications to the pyrazole ring or substituents on the phenyl groups can alter potency and selectivity. For instance, the introduction of halogen atoms has been associated with increased antimicrobial activity, while variations in alkyl groups can affect anticancer efficacy.

Case Studies

Several case studies have documented the biological effects of similar pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial properties against resistant strains of Staphylococcus aureus.

- Anticancer Research : Research indicated that pyrazole derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways.

Q & A

Q. Methodology :

- Cyclocondensation : React diketone precursors (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives under reflux in ethanol/acetic acid mixtures. Monitor progression via TLC (silica gel, UV visualization) .

- Iodination : Introduce iodine at the pyrazole C4 position using electrophilic iodination agents (e.g., I₂/KI in acidic conditions).

- Purification : Column chromatography (silica gel, ethanol/hexane eluent) followed by recrystallization from ethanol yields pure product (45–60% typical yields) .

Advanced: How can regioselectivity be controlled during cyclocondensation to ensure proper substitution on the pyrazole ring?

Q. Methodology :

- Precursor Design : Use sterically hindered diketones (e.g., asymmetric 1,3-diketones) to direct hydrazine attack to specific carbonyl groups .

- Catalysis : Add KOH or glacial acetic acid to modulate reaction kinetics and favor 1,3-dipolar cycloaddition pathways .

- Validation : Confirm regiochemistry via HNMR (pyrazole proton splitting patterns) and X-ray crystallography (dihedral angles between substituents) .

Basic: What techniques confirm the molecular structure and substituent positioning?

Q. Methodology :

- Spectroscopy : HNMR (aromatic proton integration), CNMR (carbon environment analysis), and IR (C-I stretching ~500 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles. SHELXL refines hydrogen positions using riding models (R-factor < 0.05) .

Advanced: What SHELXL refinement protocols resolve disordered moieties in iodo-substituted pyrazoles?

Q. Methodology :

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., methoxyphenyl rotamers) with constraints on thermal parameters .

- Hydrogen Bonding : Freely refine hydroxyl H-atoms via difference Fourier maps; apply riding models for aromatic H .

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .

Advanced: How to design SAR studies for biological activity exploration?

Q. Methodology :

- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl, or electron-donating groups (e.g., -OCH₃) at C3/C5 positions .

- Activity Assays : Test against cancer cell lines (e.g., A549) via MTT assays or enzyme inhibition studies (e.g., c-MET kinase) .

- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to link substituent electronic effects to binding affinity .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic structural assignments?

Q. Methodology :

- Dihedral Angle Analysis : Compare X-ray-derived angles (e.g., 16.83° between pyrazole and methoxyphenyl ) with DFT-optimized geometries.

- Hydrogen Bond Validation : Confirm O-H···N interactions (2.7–3.0 Å) via crystallography vs. IR/NMR hydrogen-deuterium exchange .

Advanced: How to introduce formyl groups via Vilsmeier-Haack reactions on pyrazole ethanol derivatives?

Q. Methodology :

- Reaction Conditions : Use POCl₃/DMF complex at 0–5°C to form the Vilsmeier reagent; react with pyrazole-ethanol in anhydrous dichloroethane .

- Regioselectivity : Electron-rich pyrazole positions (e.g., C5) favor formylation. Confirm via CNMR (aldehyde C=O ~190 ppm) .

Advanced: How do non-covalent interactions influence crystal packing?

Q. Methodology :

- Hydrogen Bonding : Map O-H···N bonds (Table 1 in ) using Mercury software; calculate interaction energies with PIXEL .

- π-π Stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings; correlate with thermal stability (TGA data) .

Basic: What strategies improve synthetic yields and purity for scaled-up production?

Q. Methodology :

- Reflux Optimization : Extend reaction time (5–7 hours) with excess hydrazine hydrate (1.2 eq.) to drive cyclocondensation .

- Purification : Use gradient column chromatography (ethyl acetate/hexane 10→50%) to separate iodinated byproducts .

Advanced: How to analyze thermal stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.